1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate

Apelin receptor (APJ) agonism GPCR medicinal chemistry Fluorine walk SAR

1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1303973-86-5) is a synthetic, gem‑difluorinated piperidine building block featuring orthogonal N‑Boc and C‑4 methyl ester protecting groups. With molecular formula C₁₂H₁₉F₂NO₄, a molecular weight of 279.28 g·mol⁻¹, and a computed XLogP3 of 1.8, it occupies a defined physicochemical space within the fluorinated saturated heterocyclic amine series.

Molecular Formula C12H19F2NO4
Molecular Weight 279.28 g/mol
Cat. No. B8011463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate
Molecular FormulaC12H19F2NO4
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)OC
InChIInChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-8(9(16)18-4)12(13,14)7-15/h8H,5-7H2,1-4H3
InChIKeyQYHGUUKIPMWLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate – CAS 1303973-86-5: Technical Baseline for Procurement


1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1303973-86-5) is a synthetic, gem‑difluorinated piperidine building block featuring orthogonal N‑Boc and C‑4 methyl ester protecting groups [1]. With molecular formula C₁₂H₁₉F₂NO₄, a molecular weight of 279.28 g·mol⁻¹, and a computed XLogP3 of 1.8, it occupies a defined physicochemical space within the fluorinated saturated heterocyclic amine series [1][2]. Commercially available at ≥98% purity from multiple suppliers, it serves as a key intermediate for medicinal chemistry programs requiring regio‑ and chemoselective elaboration of the piperidine core .

Why Non‑Fluorinated or Mono‑Fluorinated Piperidine‑1,4‑dicarboxylate Analogs Cannot Substitute for 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate in Lead Optimization


The 3,3‑gem‑difluoro motif is not an incremental modification; it fundamentally alters the basicity (pKₐ), lipophilicity (LogP), metabolic stability (CLᵢₙₜ), and conformational preferences of the piperidine ring relative to the non‑fluorinated analog 1‑tert‑butyl 4‑methyl piperidine‑1,4‑dicarboxylate (CAS 124443‑68‑1) or mono‑fluorinated variants . Systematic profiling by Melnykov, Grygorenko, et al. demonstrates that gem‑difluorination reduces piperidine basicity by ΔpKₐ ≈3.14 units while retaining high intrinsic microsomal stability—a combination that cannot be achieved with a single fluorine atom [1]. Consequently, substituting a non‑fluorinated or mono‑fluorinated analog into a synthetic sequence designed around the target compound’s orthogonal Boc/methyl‑ester protection and specific electronic profile risks both synthetic incompatibility and divergent downstream biological performance [1].

Quantitative Differentiation Evidence for 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate vs. Comparator Analogs


EC₅₀ Potency Enhancement: 3,3-Difluoropiperidine Scaffold Confers ~25‑Fold Improvement in Apelin Receptor Agonist Potency vs. Non‑Fluorinated Piperidine

Incorporation of a 3,3‑difluoropiperidine fragment into an apelin receptor (APJ) agonist scaffold reduced the functional EC₅₀ from 162 nM to 6.5 nM—a 24.9‑fold potency gain—compared to the corresponding non‑fluorinated piperidine‑containing analog . This class‑level evidence, reported for 3,3‑difluoropiperidine hydrochloride, is directly relevant to the target compound because the 3,3‑gem‑difluoro substitution pattern on the piperidine ring is the pharmacophoric element responsible for the potency shift; the Boc and methyl ester groups of the target compound serve as synthetic handles for further elaboration into the final agonist structure.

Apelin receptor (APJ) agonism GPCR medicinal chemistry Fluorine walk SAR

Selectivity Enhancement: 3,3-Difluoropiperidine Substitution Contributes to 1600‑Fold Selectivity for ERα+ Breast Cancer Cells vs. ERα− Cells

The compound ErSO‑DFP, which incorporates a 3,3‑difluoropiperidine moiety, demonstrated 1600‑fold enhanced selectivity for estrogen receptor α‑positive (ERα+) breast cancer cells over ERα‑negative cells while maintaining antitumor efficacy and tolerability in rodents [1]. This selectivity window represents a substantial improvement over the parent compound ErSO, which exhibited effects on ERα− cells in certain contexts. The target compound provides the identical 3,3‑difluoropiperidine scaffold required for constructing ErSO‑DFP analogs, with the Boc and methyl ester groups enabling regioselective functionalization.

Breast cancer Unfolded protein response Estrogen receptor alpha Selectivity index

Basicity Modulation: 3,3‑Gem‑Difluoro Substitution Reduces Piperidine pKₐ by ~3.14 Units vs. Parent Piperidine

The gem‑difluoro group at the 3‑position exerts a strong electron‑withdrawing inductive effect, reducing the basicity of the piperidine nitrogen. Grygorenko, Melnykov, et al. measured a ΔpKₐ of 3.14 units for a 3,3‑difluoropiperidine derivative compared to its non‑fluorinated counterpart, a value in excellent agreement with the ΔpKₐ of 3.15 reported for 4,4‑difluoropiperidine [1]. The predicted pKₐ of the free 3,3‑difluoropiperidine base is 6.51 , compared to ~10–11 for unsubstituted piperidine. This shift moves the ionization equilibrium substantially at physiological pH (7.4), directly affecting solubility, permeability, and target engagement.

pKₐ modulation Physicochemical property optimization Fluorine effect on basicity

Metabolic Stability Retention: 3,3‑Difluoropiperidines Maintain High Intrinsic Microsomal Clearance Stability While Modulating pKₐ and LogP

The comprehensive systematic study by Melnykov, Grygorenko, et al. demonstrated that intrinsic microsomal clearance (CLᵢₙₜ) measurements show high metabolic stability for all mono‑ and difluorinated piperidine derivatives studied, with the single exception of 3,3‑difluoroazetidine [1]. Critically, 3,3‑difluoropiperidine derivatives retain this high metabolic stability while simultaneously achieving the desired pKₐ reduction and LogP modulation—a three‑parameter optimization that is inaccessible with non‑fluorinated analogs. The target compound, as a Boc‑ and methyl‑ester‑protected 3,3‑difluoropiperidine‑4‑carboxylate, is the direct synthetic precursor for accessing this optimized physicochemical profile.

Metabolic stability Intrinsic microsomal clearance (CLᵢₙₜ) ADME optimization

Orthogonal Protecting‑Group Architecture Enables Regioselective Elaboration Unavailable with Free Acid or Mono‑Ester Analogs

The target compound uniquely integrates an acid‑labile N‑Boc protecting group (cleaved with TFA or HCl) and a base‑labile methyl ester (cleaved with LiOH or NaOH) on the same piperidine scaffold . This orthogonality permits sequential, regiospecific functionalization: the Boc group can be removed to expose the piperidine nitrogen for amidation or alkylation while the methyl ester remains intact, or conversely, the ester can be saponified to the free carboxylic acid for amide coupling while the Boc group preserves the amine. By contrast, the corresponding free acid analog (1‑Boc‑3,3‑difluoropiperidine‑4‑carboxylic acid, CAS 1303972‑81‑7) or the ethyl ester analog (1‑tert‑butyl 4‑ethyl 3,3‑difluoropiperidine‑1,4‑dicarboxylate, CAS 1303972‑95‑3) offer only one deprotection handle or altered steric/electronic properties that restrict synthetic flexibility.

Orthogonal protection Boc deprotection Methyl ester hydrolysis Regioselective synthesis

Procurement‑Relevant Application Scenarios for 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate


Apelin Receptor (APJ) Agonist Lead Optimization for Cardiovascular Disease

Medicinal chemistry teams synthesizing orally bioavailable APJ agonists for heart failure can use this building block to incorporate the 3,3‑difluoropiperidine fragment responsible for a 25‑fold EC₅₀ improvement (162 nM → 6.5 nM) over non‑fluorinated piperidine‑containing analogs . The Boc group enables late‑stage N‑functionalization after ester hydrolysis, while the methyl ester supports parallel library synthesis through amide coupling. Procurement of the target compound rather than the free acid or the non‑fluorinated analog ensures retention of the potency‑conferring gem‑difluoro motif and synthetic flexibility.

ErSO‑DFP Derivative Synthesis for ERα+ Breast Cancer Therapy

Teams developing selective activators of the anticipatory unfolded protein response (UPR) in ERα+ breast cancer require the 3,3‑difluoropiperidine scaffold that confers the 1600‑fold selectivity window of ErSO‑DFP [1]. The orthogonal Boc/methyl‑ester protection of the target compound allows chemists to independently derivatize the piperidine nitrogen with diverse carbamate‑heterocyclic motifs (as described in the NR2B NMDA antagonist patent literature [2]) while preserving the C‑4 carboxylate for amide bond formation, enabling rapid exploration of ErSO‑DFP analog SAR.

CNS‑Penetrant Drug Discovery Requiring Reduced Amine Basicity

For CNS drug discovery programs where high piperidine basicity (pKₐ ~10–11) limits blood‑brain barrier penetration or drives hERG channel binding, the 3,3‑gem‑difluoro substitution provides a pKₐ reduction of ~3–4 units (to ~6.5), as established by the Grygorenko systematic study [3]. The target compound serves as the starting building block for synthesizing CNS‑penetrant leads that require this specific basicity window without sacrificing metabolic stability.

PROTAC Linker Synthesis Requiring Conformationally Biased Piperidine Scaffolds

The gem‑difluoro group biases the piperidine ring conformation while the orthogonal protecting groups enable sequential attachment of the target‑protein ligand and E3 ligase recruiter. The closely related (R)‑Boc‑4‑NH₂‑3,3‑difluoropiperidine has been explicitly validated as a PROTAC linker building block ; the target compound’s C‑4 methyl ester offers an alternative attachment point (via amidation after hydrolysis), expanding the PROTAC design toolkit with a conformationally restricted, metabolically stable piperidine core.

Quote Request

Request a Quote for 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.